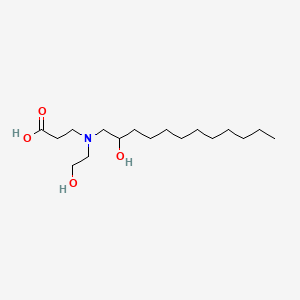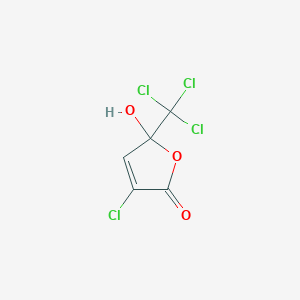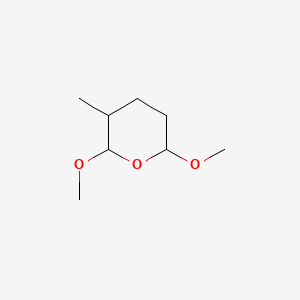
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydropyran, featuring two methoxy groups at the 2 and 6 positions and a methyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency and the stability it provides to the heterocyclic ring structure. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran may involve large-scale synthesis using similar electrocyclization methods. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran involves its interaction with molecular targets through its functional groups. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrahydro-2-methyl-2H-pyran
- Tetrahydro-2-hydroxy-2H-pyran
- 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carbohydrazide
Uniqueness
Tetrahydro-2,6-dimethoxy-3-methyl-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups and a methyl group enhances its stability and reactivity compared to other tetrahydropyran derivatives.
Propriétés
Numéro CAS |
93904-50-8 |
|---|---|
Formule moléculaire |
C8H16O3 |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2,6-dimethoxy-3-methyloxane |
InChI |
InChI=1S/C8H16O3/c1-6-4-5-7(9-2)11-8(6)10-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
BDZBKFMSKWKPJT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(OC1OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



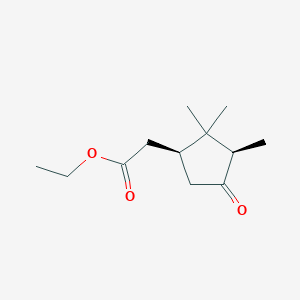

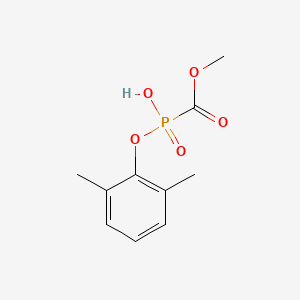
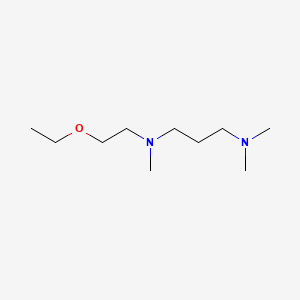

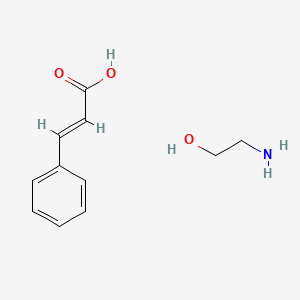

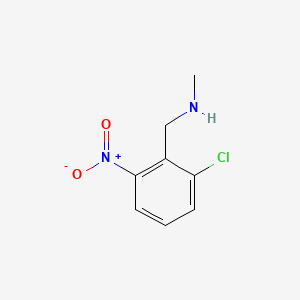
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
